Geminal Bromochlorination of α-Diazo Carbonyl Compounds: Exclusive Selectivity vs. Alternative Halogenating Reagents
TBADCB enables selective geminal bromochlorination of α-diazo carbonyl compounds without producing competing dichlorination or dibromination side products. In contrast, sequential or mixed halogenation using separate Br₂ and Cl₂ sources typically yields complex product mixtures. The protocol using TBADCB achieves 27% isolated yield for geminal bromochlorination under mild one-pot conditions, while alternative mixed-halogen approaches either fail to produce the geminal product or yield inseparable mixtures [1].
| Evidence Dimension | Product selectivity for geminal bromochlorination |
|---|---|
| Target Compound Data | Exclusive geminal bromochlorination product (27% yield), no detectable dichlorination or dibromination |
| Comparator Or Baseline | Sequential halogenation with separate Br₂ and Cl₂ sources |
| Quantified Difference | TBADCB yields exclusive geminal bromochlorination; comparator yields product mixtures requiring separation |
| Conditions | One-pot reaction in CH₂Cl₂ at room temperature via metal carbenoid intermediate |
Why This Matters
This enables procurement for labs requiring single-step installation of mixed geminal halogens on diazo substrates without purification-intensive sequential halogenation.
- [1] Shariff N, Mathi S, Rameshkumar C, Emmanuvel L. Tetrabutylammonium dichlorobromide: an efficient and mild reagent for geminal bromochlorination of α-diazo carbonyl compounds. Tetrahedron Letters. 2015;56(7):934-936. View Source
